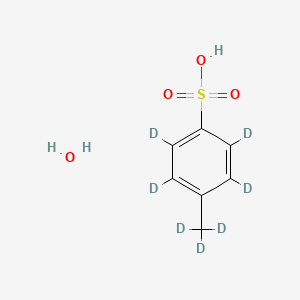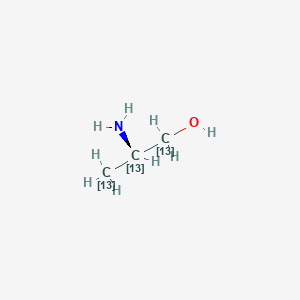
Chloropentaammineruthenium(III) chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chloropentaammineruthenium(III) chloride can be synthesized through the reaction of ruthenium(III) chloride with ammonia in the presence of hydrochloric acid. The general reaction is as follows: [ \text{RuCl}_3 + 5\text{NH}_3 + \text{HCl} \rightarrow [\text{Ru}(\text{NH}_3)_5\text{Cl}]\text{Cl}_2 ]
Industrial Production Methods
Industrial production methods for this compound typically involve the controlled reaction of ruthenium(III) chloride with ammonia under specific temperature and pressure conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Chloropentaammineruthenium(III) chloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states.
Substitution: Ligands in the coordination sphere can be substituted by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.
Substitution: Ligand exchange reactions can be carried out using various ligands such as phosphines or other amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction may produce lower oxidation state complexes.
Wissenschaftliche Forschungsanwendungen
Chloropentaammineruthenium(III) chloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other ruthenium complexes and as a catalyst in various chemical reactions.
Biology: It has been studied for its potential biological activity, including its interactions with biomolecules such as DNA and proteins.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with and damage cancer cells.
Industry: It is used in the production of advanced materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of chloropentaammineruthenium(III) chloride involves its ability to form coordination complexes with various ligands. In biological systems, it can interact with DNA and proteins, leading to changes in their structure and function. This interaction can result in the generation of reactive oxygen species, which can cause cellular damage and apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Chloropentaammineruthenium(III) chloride can be compared with other similar compounds such as:
Hexaammineruthenium(III) chloride: This compound has six ammonia ligands and is used in similar applications but has different redox properties.
Pyridine pentammineruthenium(III) chloride: This compound contains pyridine as a ligand and has distinct chemical properties and applications.
Ruthenium(III) chloride: The parent compound from which this compound is derived, used in various catalytic and synthetic applications.
This compound is unique due to its specific ligand arrangement and the resulting chemical properties, making it valuable for targeted applications in research and industry.
Eigenschaften
Molekularformel |
Cl3H15N5Ru |
|---|---|
Molekulargewicht |
292.6 g/mol |
IUPAC-Name |
azane;trichlororuthenium |
InChI |
InChI=1S/3ClH.5H3N.Ru/h3*1H;5*1H3;/q;;;;;;;;+3/p-3 |
InChI-Schlüssel |
HLAVJMYZYQTXAH-UHFFFAOYSA-K |
Kanonische SMILES |
N.N.N.N.N.Cl[Ru](Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methylidyne[(1S)-1-phenylethyl]azanium](/img/structure/B12059842.png)
![1,1'-Bis[(2S,5S)-2,5-dimethylphospholano]ferrocene](/img/structure/B12059846.png)










![N-Ethyl-N-isopropylpropan-2-aminium 4-oxo-3-(2,3,5,6-tetrafluoro-4-(methoxycarbonyl)phenyl)-1,5-dioxaspiro[5.5]undec-2-en-2-olate](/img/structure/B12059916.png)

